molecular formula C11H8F2N2O2 B4499040 N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide

N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B4499040
M. Wt: 238.19 g/mol
InChI Key: UPTISXMTCALVNB-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, an oxazole ring, and a carboxamide functional group

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-14-9(5-17-6)11(16)15-10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTISXMTCALVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the reaction of 2,6-difluoroaniline with 2-methyl-1,3-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results. Purification steps, including recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced oxazole rings.

    Substitution: Compounds with modified phenyl groups, depending on the nucleophile used.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and oxazole ring contribute to the compound’s binding affinity and specificity. The carboxamide functional group plays a crucial role in forming hydrogen bonds with the target, stabilizing the compound-target complex. This interaction can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

  • 2,6-difluoroaniline
  • 2,6-difluorobenzamide
  • 2,6-difluorophenyl isocyanate

Comparison: N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The combination of the difluorophenyl group and oxazole ring enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide
Reactant of Route 2
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N-(2,6-difluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide

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